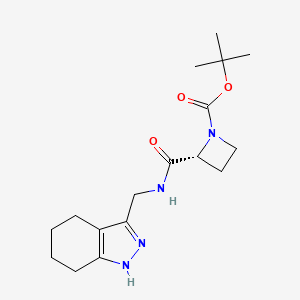![molecular formula C13H23N5O3 B6977237 N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-(4-nitropyrazol-1-yl)acetamide](/img/structure/B6977237.png)
N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-(4-nitropyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-(4-nitropyrazol-1-yl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dimethylamino group, a nitropyrazole moiety, and an acetamide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-(4-nitropyrazol-1-yl)acetamide typically involves multiple steps:
Formation of the Dimethylamino Intermediate: The initial step involves the alkylation of dimethylamine with 2-methylpentan-2-ol under acidic conditions to form the dimethylamino intermediate.
Nitropyrazole Synthesis: The nitropyrazole moiety is synthesized separately through the nitration of pyrazole using a mixture of concentrated nitric and sulfuric acids.
Coupling Reaction: The final step involves coupling the dimethylamino intermediate with the nitropyrazole derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-(4-nitropyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitropyrazole moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetamides.
Wissenschaftliche Forschungsanwendungen
N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-(4-nitropyrazol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-(4-nitropyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological membranes, while the nitropyrazole moiety may participate in redox reactions, affecting cellular processes. The acetamide linkage provides stability and facilitates binding to target proteins or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(dimethylamino)ethyl]-2-(4-nitropyrazol-1-yl)acetamide
- N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-(3-nitropyrazol-1-yl)acetamide
- N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-(4-nitroimidazol-1-yl)acetamide
Uniqueness
N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-(4-nitropyrazol-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-(4-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O3/c1-13(2,6-5-7-16(3)4)15-12(19)10-17-9-11(8-14-17)18(20)21/h8-9H,5-7,10H2,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDOLTYLZLZGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCN(C)C)NC(=O)CN1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl N-[3-[(8-hydroxyquinolin-5-yl)methylamino]-3-oxopropyl]carbamate](/img/structure/B6977169.png)
![tert-butyl N-[3-[(3-hydroxy-2-pyrazol-1-ylcyclobutyl)amino]-3-oxopropyl]carbamate](/img/structure/B6977176.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B6977180.png)
![4-methyl-N-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B6977204.png)
![N-[2-(3,5-dichlorophenyl)-1-hydroxypropan-2-yl]-4-methyl-1H-pyrrole-3-carboxamide](/img/structure/B6977206.png)
![tert-butyl N-[3-[(1-ethylpyrazol-4-yl)-(2-methylpropyl)amino]-3-oxopropyl]carbamate](/img/structure/B6977207.png)

![4-[(2R)-2-acetylpiperidine-1-carbonyl]benzamide](/img/structure/B6977220.png)
![1-[(2S)-1-[1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]pyrrolidin-2-yl]propan-1-one](/img/structure/B6977228.png)
![tert-butyl (2R)-2-(1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl)azetidine-1-carboxylate](/img/structure/B6977233.png)
![3-[1-(5-Ethyl-1-benzofuran-3-carbonyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B6977242.png)

![2-[2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-yl]-N-(3-oxocyclobutyl)acetamide](/img/structure/B6977259.png)

